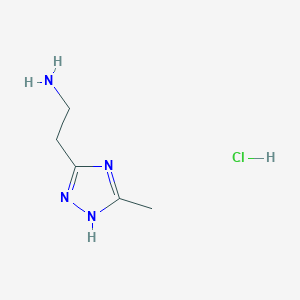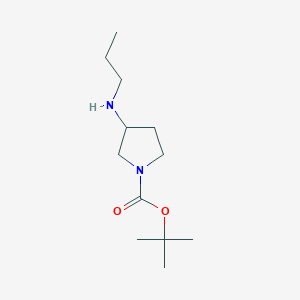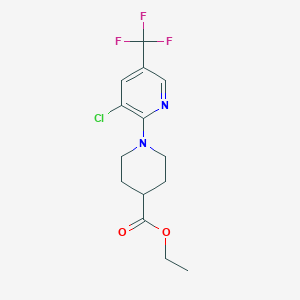
1-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)ピペリジン-4-カルボン酸エチル
説明
Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H16ClF3N2O2 and its molecular weight is 336.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
害虫駆除
トリフルオロメチルピリジン(TFMP)誘導体におけるフッ素とピリジン構造の存在は、1-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)ピペリジン-4-カルボン酸エチルと密接に関連しており、従来のフェニル含有殺虫剤と比較して、優れた害虫駆除特性をもたらすことが観察されています .
医薬品研究
この化合物に見られるピリジン構造と構造的に類似したインドール誘導体は、抗HIV活性の可能性を示しています . これは、1-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)ピペリジン-4-カルボン酸エチルが同様の医薬品用途で検討できることを示唆しています。
農薬の合成
この化合物の関連中間体である2-クロロ-5-(トリフルオロメチル)ピリジン(2,5-CTF)は、農薬であるフルアジフォップの合成における主要な構成要素です . これは、他の農薬の合成における潜在的な用途を示しています。
作用機序
Result of Action
The molecular and cellular effects of Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing harm. Exceeding this range can result in toxic effects, including organ damage and altered physiological functions .
Metabolic Pathways
Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biological effects. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDFXFPSKMRKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)
![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate](/img/structure/B1392886.png)
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)
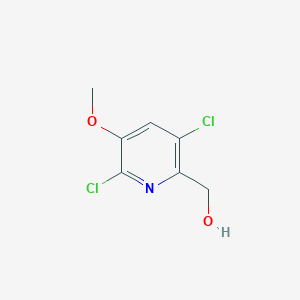
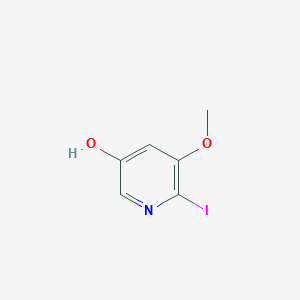
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)
![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)
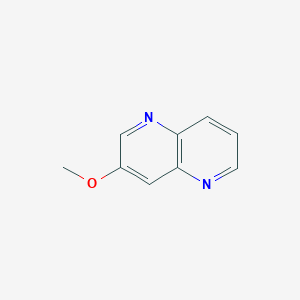
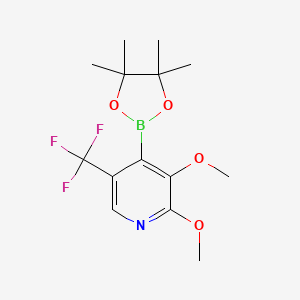
![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)
